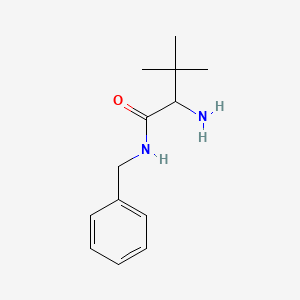

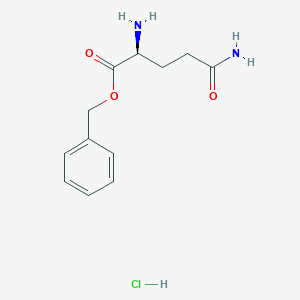

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

Descripción general

Descripción

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, commonly known as D-amino acid oxidase inhibitor (DAOi), is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Catalysis Using Silver Nanoparticles

(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide: has been explored for its role in catalysis. Specifically, silver nanoparticles (AgNPs) synthesized from the strain Streptomyces sp. RAB 10 have demonstrated remarkable catalytic properties. Researchers have employed these AgNPs as catalysts in a three-component reaction involving aryl aldehydes, 5-amino-3-methyl pyrazole, and β-naphthol. The resulting naphthalene-2-derivatives exhibit unique reactivity, shorter reaction times, and good yields. Moreover, the stability and recyclability of AgNPs make them valuable in pharmaceutical compound synthesis and natural product development .

Antimicrobial Activity

The biosynthesized AgNPs, along with the naphthalene-2-derivatives, exhibit moderate to good antimicrobial activity. This finding opens avenues for novel antimicrobial agents, potentially impacting fields such as medicine and agriculture. The compound’s dual functional groups (hydroxy and free amine) contribute to its antimicrobial efficacy .

Fe Chelation Properties

Research has also explored the Fe chelating activity of this compound. By assessing the absorbance of the ferrozine-Fe^2+ complex at 562 nm, scientists have investigated its potential as a chelating agent. Understanding its Fe-binding properties can have implications in various applications, including metal ion sequestration and environmental remediation .

Phytochemical Profile and Antioxidant Activity

Recent studies have focused on the phytochemical profile of this compound. Flavonoids, a group of polyphenolic compounds widely distributed in plants, contribute to its antioxidant activity. Evaluating its antioxidant potential can inform dietary supplements, functional foods, and natural antioxidants .

Cytotoxicity Assessment

Given its unique structure, researchers have also explored the cytotoxic effects of (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide . Investigating its impact on cell viability and proliferation provides insights into potential therapeutic applications, particularly in cancer research .

Drug Development

The compound’s diverse functional groups make it an interesting candidate for drug development. Researchers are investigating its interactions with biological targets, pharmacokinetics, and potential therapeutic indications. While still in early stages, this avenue holds promise for future pharmaceutical advancements .

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body .

Mode of Action

It’s suggested that they may have an effect on neuronal transmission on the nicotinic acetylcholine receptor . This could result in an immediate and lasting relaxation of mimicry wrinkles .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involved in signal transduction, enzyme inhibition, and neurotransmission .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and the presence of functional groups .

Result of Action

Based on their suggested interaction with the nicotinic acetylcholine receptor, they may have a role in modulating neuronal activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other substances can affect their stability and activity . Additionally, genetic factors can also influence how these compounds are metabolized and utilized within the body .

Propiedades

IUPAC Name |

2-amino-N-benzyl-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKOJWNPRZBZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

![Cucurbit[5]uril](/img/structure/B3068135.png)